B1576081 Putative antimicrobial protein 3

Putative antimicrobial protein 3

Cat. No.: B1576081
Attention: For research use only. Not for human or veterinary use.
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Description

Putative Antimicrobial Protein 3 is a research-grade compound offered to support scientific investigations into novel antimicrobial agents. Putative antimicrobial proteins (PAMPs) are amino acid stretches encrypted within the proteomes of organisms that are predicted to have antimicrobial properties through advanced computational tools like AMPA . These proteins are of high interest in microbiology and immunology research for their role in interbacterial competition, where they help shape the dynamics of microbial communities such as the gut microbiome . The study of such proteins provides a platform for discovering new mechanisms of action against multidrug-resistant bacteria . Researchers utilize putative antimicrobial proteins to explore membrane-targeting mechanisms, including pore formation and membrane disruption, as well as to identify potential intracellular targets that inhibit vital cellular processes . This product is intended for in vitro research applications only, including antimicrobial assays, mechanism of action studies, and the development of new therapeutic strategies against priority pathogens identified by the WHO . It is supplied with detailed documentation and is strictly for Research Use Only. Not for diagnostic, therapeutic, or any other use.

Properties

bioactivity

Antibacterial

sequence

ESILIVHQQQSRSSGS

Origin of Product

United States

Discovery, Identification, and Initial Characterization

Isolation and Purification Methodologies

The initial step in identifying the antimicrobial compounds from Cenchritis muricatus involved the preparation of a crude extract from the organism. researchgate.netnih.gov This extract was then subjected to purification techniques to isolate the active components.

A primary method used for purification was reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov This technique separates molecules based on their hydrophobicity. In one study, a C-18 column was employed, which is a common type of column used in reversed-phase chromatography. researchgate.net This process allowed for the separation of the crude extract into various fractions, enabling the isolation of the molecules responsible for the observed antimicrobial activity. researchgate.net

Another study focusing on an antifungal peptide from the same organism also utilized reversed-phase HPLC for purification. nih.gov These methodologies are standard for the isolation and purification of proteins and peptides from complex biological mixtures.

Initial Screening and Biological Activity Assessment (e.g., antimicrobial assays)

The crude extract and purified fractions from Cenchritis muricatus were screened for their ability to inhibit the growth of various pathogenic microorganisms. The initial screening of the crude extract demonstrated potent activity, completely inhibiting the growth of the bacterium Staphylococcus aureus and showing a 95.9% inhibition of Escherichia coli. researchgate.net

Subsequent analysis of the purified fractions confirmed this antibacterial activity. researchgate.net Two proteins, with approximate molecular masses of 10 kDa and 15 kDa, were identified in an active fraction. researchgate.net

In a separate investigation, a purified peptide from Cenchritis muricatus was assessed for its antifungal properties. This peptide, later named Cm-p1, proved effective in preventing the growth of yeasts and filamentous fungi. nih.gov Importantly, this peptide showed no toxic effects on mammalian cells, indicating its potential as a selective antimicrobial agent. nih.gov

Table 1: Antimicrobial Activity of Compounds from Cenchritis muricatus

Organism Tested Compound Effect
Staphylococcus aureus Crude Extract Total inhibition
Escherichia coli Crude Extract 95.9% growth inhibition

Provisional Classification and Nomenclature (e.g., Cm-p2 from Cenchritis muricatus)

Following isolation and initial characterization, provisional names are often assigned to newly discovered molecules. In the case of the antifungal peptide from Cenchritis muricatus, it was designated Cm-p1 . nih.gov This nomenclature is derived from the organism's name (Cenchritis muricatus) and its nature as a peptide.

A study that isolated two antibacterial proteins with molecular masses of approximately 10 kDa and 15 kDa did not assign specific names in the available literature. researchgate.net However, the practice of naming such proteins sequentially (e.g., Cm-p1, Cm-p2) is common in the field. The UniProt database, a comprehensive resource for protein sequence and functional information, contains an entry for a "Putative antimicrobial protein 1" from Cenchritis muricatus. uniprot.org

Table 2: Characterized Antimicrobial Molecules from Cenchritis muricatus

Provisional Name Molecular Mass Organism Source
Cm-p1 1485.26 Da Cenchritis muricatus
Unnamed Protein 1 ~10 kDa Cenchritis muricatus

Bioinformatics Approaches for Putative Identification

Bioinformatics plays a crucial role in the identification and characterization of novel proteins. In the study of the antibacterial proteins from Cenchritis muricatus, the first 19 amino acids of both the ~10 kDa and ~15 kDa proteins were sequenced using Edman degradation. researchgate.net The resulting sequences were then compared against the NCBI (National Center for Biotechnology Information) databank. researchgate.net This comparison revealed that the primary structures of these protein fragments were unique and did not match any existing sequences in the database, highlighting their novelty. researchgate.net

For the antifungal peptide Cm-p1, mass spectrometry (MS/MS) was used to determine its amino acid sequence as SRSELIVHQR. nih.gov Following the determination of the sequence, molecular modeling analyses were conducted. nih.gov These computational methods suggested that Cm-p1 likely forms a single hydrophilic α-helix, and they helped to propose which cationic residues are probably involved in its antifungal activity. nih.gov Such in silico approaches are vital for predicting the structure and function of newly identified peptides and for guiding further research. nih.govwikipedia.org

Molecular Biology and Structural Insights

Gene Cloning and Expression Studies

The functional validation of a putative antimicrobial protein begins with the cloning and expression of its corresponding gene. This process is fundamental to producing sufficient quantities of the protein for structural and functional analysis.

Researchers first identify candidate genes through genomic or transcriptomic analysis, often using techniques like suppression subtractive hybridization (SSH) to find genes that are upregulated upon pathogen stimulation. nih.govnih.gov Once a gene is identified, rapid amplification of cDNA ends (RACE) is frequently used to obtain its full-length sequence. nih.gov

The cloned gene is then inserted into an expression vector, a plasmid designed to carry the foreign gene into a host organism, typically Escherichia coli. nih.govnih.gov These vectors, such as the pET series, contain a promoter (e.g., the lac promoter) that allows for the controlled, high-level expression of the target gene. nih.govyoutube.com The expression of the recombinant protein can be induced, often by adding a molecule like isopropyl β-D-1-thiogalactopyranoside (IPTG). youtube.com

Often, these proteins are produced as fusion proteins with a tag, such as a His-tag, which simplifies purification from the host cell's proteins using techniques like nickel-affinity chromatography. nih.govnih.gov In many cases, antimicrobial proteins expressed in E. coli form insoluble aggregates called inclusion bodies. These must be solubilized using denaturing agents and then refolded into their active conformation. nih.gov The successful production of a pure, active recombinant protein is a critical step that enables further detailed characterization. nih.govnih.gov

Primary Sequence Analysis and Predicted Motifs

The primary amino acid sequence of a putative antimicrobial protein provides crucial clues about its function and mechanism of action. Bioinformatic analysis of the sequence is a key step in its initial characterization. nih.govcapes.gov.br Antimicrobial peptides (AMPs) typically range from 10 to 50 amino acids in length and are often rich in cationic (positively charged) residues like lysine (B10760008) and arginine, and hydrophobic residues. nih.govthermofisher.com This amphiphilic nature is critical for their ability to interact with and disrupt microbial membranes.

Sequence analysis programs are used to identify conserved regions and predictive motifs. nih.gov For example, many antimicrobial proteins contain specific patterns of amino acids that are associated with their function. One such example is the cholesterol recognition/interaction amino acid consensus (CRAC) motif, which has been identified in various antimicrobial peptides and may be involved in their interaction with sterols in bacterial membranes. nih.gov Discovering these motifs helps in assigning a putative function to a newly identified protein sequence and in understanding its potential mechanism of action. nih.govcapes.gov.br

Structural Classification and Homology Modeling

Based on their structure, particularly the arrangement of disulfide bonds and secondary structure elements, putative antimicrobial proteins are often classified into distinct families. This structural classification provides insight into their evolutionary relationships and functional mechanisms. nih.govapsnet.org Two major families to which putative plant antimicrobial proteins are often compared are defensins and thionins. nih.govmdpi.com

Defensins are small, cysteine-rich cationic peptides. apsnet.orgwikipedia.org Their structure is characterized by a conserved three-dimensional fold consisting of three anti-parallel β-strands and one α-helix, stabilized by four or five disulfide bonds. apsnet.orgwikipedia.org This compact, stable structure, known as the cysteine-stabilized αβ (CSαβ) motif, is a hallmark of the defensin (B1577277) family and is crucial for their antimicrobial activity. apsnet.org Plant defensins were initially classified as γ-thionins but were later recognized as a distinct family more homologous to insect and mammalian defensins. apsnet.orgwikipedia.org

Thionins are another family of small, basic, cysteine-rich peptides. nih.gov They typically contain three to four disulfide bridges that stabilize a structure composed of two antiparallel α-helices and a double-stranded antiparallel β-sheet. nih.gov Thionins are known for their toxicity against a broad range of bacteria and fungi. nih.gov

When the experimental 3D structure of a putative antimicrobial protein has not been determined by methods like X-ray crystallography or NMR, homology modeling is a powerful computational tool used for its prediction. frontiersin.orgyoutube.com This method relies on the principle that proteins with similar sequences often adopt similar three-dimensional structures. frontiersin.org By identifying a homologous protein with a known structure (a template), a 3D model of the target protein can be generated, providing valuable insights into its potential function and interaction sites. frontiersin.orgnih.gov

Table 1: General Characteristics of Antimicrobial Protein Families (Defensins and Thionins)

FeatureDefensinsThionins
Size~45-54 amino acids~45 amino acids (~5 kDa)
Key ResiduesCationic, Cysteine-richRich in Arginine, Lysine, Cysteine
Net ChargePositive (Cationic)Positive (Basic)
Core StructureOne α-helix and three antiparallel β-strands (CSαβ motif)Two antiparallel α-helices and a double-stranded β-sheet
Disulfide BridgesTypically 4 (sometimes 5)Typically 3 or 4

Table 2: Examples of Predicted Motifs in Antimicrobial Peptides

MotifDescriptionPutative Function/Significance
Cysteine-Stabilized αβ (CSαβ)A structural motif consisting of an α-helix packed against a β-sheet, stabilized by disulfide bonds.Characteristic of the defensin superfamily; confers high stability and is essential for antimicrobial activity. apsnet.org
CRAC MotifCholesterol Recognition/Interaction Amino Acid Consensus motif.Found in various antimicrobial peptides; may mediate interaction with sterols in target cell membranes. nih.gov

Post-Translational Modifications and their Functional Implications

Post-translational modifications (PTMs) are chemical alterations made to a protein after its synthesis, and they can profoundly impact its function, stability, and localization. nih.govyoutube.com For antimicrobial proteins, PTMs can be a critical regulatory mechanism.

Acetylation , the addition of an acetyl group (CH₃CO), is a common PTM that can occur on the N-terminus of a protein or on the ε-amine group of lysine residues. nih.govnih.gov This modification can change a protein's physical and chemical properties, including its charge, hydrophobicity, and conformation. nih.gov Such changes can, in turn, influence the protein's interactions with other molecules, including its ability to bind to and disrupt microbial membranes. nih.gov

The acetyl groups for this modification are often donated by central metabolites like acetyl-CoA. nih.govnih.gov The process can be enzymatic, catalyzed by acetyltransferases, or occur non-enzymatically. nih.gov The study of PTMs like acetylation is crucial for a complete understanding of a protein's biological role and is often investigated using sensitive proteomic techniques like mass spectrometry. nih.govyoutube.comyoutube.com

Biological Activities and Spectrum of Action

Antifungal Efficacy and Target Organisms

Research has demonstrated the antifungal properties of various AMPs. For instance, certain antifungal proteins (AFPs) from Penicillium expansum have shown significant activity against a range of fungal pathogens. One of these proteins, PeAfpA, was effective against all tested fungi, including those that are pathogenic to plants and humans. nih.gov Its minimum inhibitory concentration (MIC) values ranged from 1 µg/mL against Penicillium digitatum to 16 µg/mL against Magnaporthe oryzae. nih.gov Another study highlighted the antifungal activity of lactoferrin against Candida albicans, causing noticeable changes to the fungal cell wall. mdpi.com The inhibitory effects of these proteins are often dependent on the specific fungal species and the developmental stage of the fungus. mdpi.com

The antifungal mechanism of some AMPs involves targeting essential enzymes in fungal metabolism. For example, mohangic acid H and mohangiol have been shown to inhibit Candida albicans isocitrate lyase (ICL), a key enzyme for fungal survival in nutrient-limited environments, with IC50 values of 21.37 and 21.12 µg/mL, respectively. mdpi.com

Antibacterial Efficacy and Target Organisms (Gram-positive and Gram-negative)

The antibacterial activity of AMPs is a key area of investigation. These peptides typically have a broad spectrum of action, affecting both Gram-positive and Gram-negative bacteria. mdpi.com The primary mechanism of action involves the interaction of the cationic AMPs with the negatively charged components of the bacterial cell wall and membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.gov This interaction disrupts the membrane, leading to cell lysis. nih.govresearchgate.net

For example, thanatin, an insect-derived AMP, disrupts the outer membrane of Gram-negative bacteria by inducing the aggregation of LPS micelles. mdpi.com Plant-derived antimicrobial peptides (PAMPs) have also shown efficacy against Gram-negative bacteria by disrupting the cellular membrane. nih.gov

Modulation of Microbial Growth and Viability

Antimicrobial peptides exert their effects by modulating microbial growth and viability through various mechanisms. A primary mode of action is the permeabilization of the cell membrane. mdpi.comnih.govresearchgate.net Models such as the "barrel-stave," "toroidal-pore," and "carpet" models describe how AMPs can insert into and disrupt the lipid bilayer of microbial membranes, leading to the leakage of cellular contents and cell death. mdpi.comnih.gov

Absence of Cytotoxicity to Mammalian Cells

A critical aspect of the therapeutic potential of antimicrobial peptides is their selectivity for microbial cells over mammalian cells. ruc.dk Several studies have demonstrated that certain AMPs exhibit low or no toxicity towards mammalian cells at concentrations effective against microbes. nih.govnih.gov

For instance, the antifungal proteins from Penicillium expansum, PeAfpA, PeAfpB, and PeAfpC, showed no hemolytic activity, indicating a lack of toxicity towards red blood cells. nih.gov Similarly, a synthetic plant-derived antimicrobial peptide, Mo-CBP3-PepIII, displayed no hemolytic or toxic activity against mammalian cells while retaining its antibacterial properties. nih.gov The basis for this selectivity lies in the differences in membrane composition between microbial and mammalian cells. nih.gov Mammalian cell membranes are typically zwitterionic, while bacterial membranes are more negatively charged, leading to a preferential interaction with cationic AMPs. nih.govmdpi.com However, it is important to note that some AMPs can exhibit cytotoxicity, particularly at higher concentrations. mdpi.com Therefore, assessing the therapeutic index, which is the ratio of toxic concentration to effective concentration, is crucial in the development of AMP-based therapeutics. ruc.dkmdpi.com

Elucidation of Molecular Mechanisms of Action

Cellular Target Identification

The primary target for many antimicrobial proteins, including the model for PAP3, is the bacterial cell membrane. nih.govnih.gov Unlike host cells, which typically have a neutral charge, bacterial membranes are rich in negatively charged phospholipids. nih.govnih.gov This charge difference is a key factor in the initial electrostatic attraction and binding of the protein to the microbial surface. mdpi.com

While the membrane is the principal target, the ultimate bactericidal effect can result from a cascade of events following membrane interaction. The progression of the bacterial cell cycle is understood to be linked to cell size, and disruption of the membrane integrity and ionic balance can indirectly halt this cycle. frontiersin.org However, the direct targeting of specific cell cycle proteins is not considered the primary mechanism for this class of antimicrobial protein. Instead, the catastrophic loss of membrane function is the direct cause of inhibited growth and division.

Some antimicrobial peptides do have intracellular targets, such as those that inhibit the synthesis of DNA, RNA, or proteins. nih.govnih.gov However, for membrane-acting proteins like the model for PAP3, these downstream effects are generally considered secondary consequences of membrane disruption rather than the result of direct targeting of intracellular machinery. nih.gov

Interaction with Cellular Components

The interaction of PAP3 with cellular components is dominated by its binding to the bacterial membrane. Specifically, it interacts preferentially with negatively charged bacterial phospholipids. nih.govnih.gov This interaction is crucial for its activity and is a common feature among many antimicrobial peptides.

Key interactions include:

Electrostatic Interactions : The initial contact is driven by the attraction between the protein and the anionic components of the bacterial membrane. mdpi.com

Hydrophobic Interactions : Following initial binding, hydrophobic regions of the protein insert into the lipid bilayer. nih.gov

Lipid Binding : The protein binds to specific lipid molecules, such as negatively charged phospholipids, which are abundant in bacterial membranes. nih.gov This interaction is a prerequisite for the subsequent steps of its action.

Notably, studies on some antimicrobial peptides have shown a lack of direct, strong binding to nucleic acids (DNA and RNA) or to components of the cell wall like peptidoglycan and lipoteichoic acid (LTA). nih.gov This suggests that the primary lethal action is not mediated by the inhibition of macromolecular synthesis through direct binding to these components, but rather stems from the consequences of membrane disruption. nih.gov

Induction of Apoptotic Activity in Target Microorganisms

The concept of programmed cell death, or apoptosis, in bacteria is a topic of ongoing research. While PAP3's action leads to cell death, describing it as the induction of a formal apoptotic program can be complex. The primary mechanism is cell lysis resulting from catastrophic membrane damage. wikipedia.org

However, some antimicrobial proteins can trigger processes that resemble apoptosis. The formation of ion channels and subsequent membrane depolarization is a key step. nih.gov This disruption of the cell's electrochemical gradient is a profound stressor that can lead to the cessation of vital cellular functions and ultimately, cell death. nih.gov While not a classic apoptotic pathway as seen in eukaryotes, this programmed cell death is a direct consequence of the protein's activity. The process is dependent on the protein's ability to self-assemble and form these disruptive structures within the membrane. atlasgeneticsoncology.org

Membrane Interaction Hypotheses and Models

The interaction of PAP3 with the microbial membrane is a multi-step process that culminates in the loss of membrane integrity. The leading hypothesis for its mechanism of action is the formation of oligomeric ion channels. nih.govnih.gov

The process is generally understood as follows:

Initial Binding and Structural Change : The protein, which may be unstructured in an aqueous solution, binds to the bacterial membrane. This interaction induces a conformational change, causing the protein to fold into an amphipathic alpha-helical structure that lies parallel to the membrane surface. atlasgeneticsoncology.orgresearchgate.net

Oligomerization : Aided by the membrane environment and the presence of divalent cations like zinc (Zn²⁺), the individual protein molecules self-assemble into a stable, higher-order oligomeric complex. nih.govlibretexts.org This assembly is a critical prerequisite for channel formation. nih.gov

Channel Formation and Insertion : The oligomeric complex forms a transmembrane channel. frontiersin.org This structure creates a pore that spans the membrane, allowing for the uncontrolled passage of ions and small molecules. libretexts.org The resulting membrane depolarization and leakage of cellular contents leads to bacterial death. nih.gov

Several models have been proposed for the precise timing of assembly and insertion. libretexts.org One model suggests the complex assembles in solution before inserting into the membrane, while others propose assembly occurs on or within the membrane itself. libretexts.orgfrontiersin.org Regardless of the specific pathway, the outcome is the formation of a functional ion channel that fatally compromises the bacterial cell. wikipedia.org

Table 1: Proposed Models of Membrane Insertion

Model Description
Pre-assembly Model Peptides assemble into a hexameric bundle in solution, stabilized by Zn²⁺, which then inserts into the bacterial membrane. libretexts.org
Surface Assembly Model Peptides first come into contact with the membrane, then assemble into the channel structure, which subsequently inserts. libretexts.org
Simultaneous Model Peptides contact the membrane, and the processes of channel formation and insertion occur concurrently. libretexts.org
Tilted Channel Model To accommodate its hydrophobic exterior, the formed channel is thought to insert into the membrane at a tilted angle (20–30°). wikipedia.orgfrontiersin.org

Intracellular Signaling Pathway Perturbations in Target Microorganisms

The primary action of PAP3 at the cell membrane triggers significant disruptions in intracellular signaling pathways, largely as a secondary effect of its membrane-disrupting activity. The formation of ion channels and the resulting depolarization of the membrane lead to a rapid loss of the transmembrane potential. nih.govnih.gov

This event has profound consequences for the microorganism:

Metabolic Havoc : The collapse of the electrochemical gradient disrupts essential cellular processes that rely on it, such as ATP synthesis and the transport of nutrients.

Stress Response Activation : The sudden ion influx and loss of membrane integrity would likely activate bacterial stress response pathways. However, the damage is often too severe and rapid for these responses to mount an effective defense.

Inhibition of Macromolecular Synthesis : While PAP3 may not bind directly to DNA or ribosomes, the disruption of the intracellular environment (e.g., ion balance, ATP depletion) leads to a time-dependent inhibition of DNA, RNA, and protein synthesis as a downstream consequence of membrane damage. nih.govresearchgate.net

Some studies on related peptides have shown they can stimulate pro-inflammatory signaling pathways in host cells, such as the MAPK and NF-ĸB pathways, but this is a function related to the host's immune response rather than a direct perturbation of signaling within the target microorganism. nih.gov The primary effect on the microorganism itself is the catastrophic failure of systems reliant on a stable and energized membrane.

Table 2: Summary of Research Findings on Antimicrobial Protein Mechanisms

Mechanism Aspect Finding Supporting Evidence
Primary Cellular Target Negatively charged bacterial cell membrane. nih.govnih.gov Preferential binding to bacterial phospholipids; activity depends on membrane charge. nih.gov
Key Molecular Interaction Zinc (Zn²⁺)-dependent oligomerization. nih.govlibretexts.org Mutation of zinc-binding residues prevents channel assembly and reduces antimicrobial activity. libretexts.org
Mode of Action Formation of oligomeric ion channels. nih.govfrontiersin.org Single-channel conductance measurements confirm pore-forming ability in lipid bilayers. nih.gov
Effect on Macromolecules Secondary inhibition of DNA, RNA, and protein synthesis. nih.gov Time-dependent inhibition observed, but no direct binding to nucleic acids detected. nih.govresearchgate.net
Resulting Cellular State Membrane depolarization and cell death. nih.govnih.gov Measurements show a time-dependent loss of bacterial membrane potential. researchgate.net

Regulation of Expression and Biosynthesis

Transcriptional and Translational Control Mechanisms

Specific details regarding the transcriptional and translational control of the gene encoding Putative Antimicrobial Protein 3 have not been documented. It is known that Cm-p2 was identified as a sequence sharing 70% similarity with another peptide, Cm-p1, and is believed to be part of a larger precursor protein. researchgate.netasm.orgnih.gov The generation of Cm-p2 likely involves post-translational modification of this larger protein, a common mechanism for the production of bioactive peptides. nih.gov

In the broader context of marine mollusks, the expression of antimicrobial peptide genes is a key component of their innate immune system. This expression can be constitutive, providing a baseline level of defense, or induced in response to pathogen exposure. The regulation often involves complex signaling pathways that recognize pathogen-associated molecular patterns (PAMPs) and trigger the transcription of AMP genes. However, without the identification and analysis of the gene and its regulatory regions for Cm-p2, specific transcription factors or regulatory pathways cannot be confirmed.

Tissue-Specific Expression Profiles

The tissue-specific expression profile for this compound in Cenchritis muricatus has not been experimentally determined. Research has focused on the isolation and characterization of the peptide from crude extracts of the whole organism. researchgate.net

For other antimicrobial proteins in different organisms, expression is often localized to tissues that are in direct contact with the external environment or are involved in the immune response. For example, some plant-based antimicrobial proteins are expressed in tubers, stems, and floral buds but not in roots or young leaves. cpu-bioinfor.org In marine invertebrates, AMPs are frequently found in hemocytes, the primary immune cells, as well as in epithelial layers and the digestive tract. Further research would be required to determine if Cm-p2 follows a similar pattern of localized expression in Cenchritis muricatus.

Inducible Expression in Response to Environmental Stimuli or Pathogen Challenge

There is currently no specific data on whether the expression of this compound is induced by environmental stimuli or pathogen challenge. The initial discovery did not involve challenging the organism with pathogens to observe changes in peptide expression. researchgate.netasm.org

Generally, the expression of many antimicrobial peptides in invertebrates is inducible. For instance, in some shrimp species, the expression of AMP genes is significantly upregulated following infection with pathogenic bacteria like Vibrio. nih.gov This inducible response is a critical part of the organism's defense mechanism, allowing for a rapid and targeted increase in antimicrobial defenses when needed. It remains to be investigated whether the production of Cm-p2 in Cenchritis muricatus is similarly modulated by exposure to fungi or other potential pathogens.

Regulatory Elements and Promoters Associated with this compound Gene

The gene encoding this compound has not been sequenced, and consequently, its promoter and other regulatory elements have not been identified or characterized. The identification of these genetic components would be a crucial next step in understanding how the expression of this antifungal peptide is controlled.

In other organisms, the promoters of antimicrobial peptide genes often contain binding sites for specific transcription factors that are activated during an immune response. These can include elements responsive to signaling pathways such as NF-κB and others involved in innate immunity. The discovery of strong promoters is also a key aspect in the potential biotechnological application of AMPs for heterologous expression systems. nih.gov Future genomic and transcriptomic studies on Cenchritis muricatus are needed to uncover these regulatory sequences for Cm-p2.

Evolutionary and Comparative Biology of Putative Antimicrobial Protein 3

Phylogenetic Analysis and Evolutionary Origins

Piscidins are a family of cationic antimicrobial peptides that play a crucial role in the innate immune system of teleost fish. Phylogenetic analyses have revealed that piscidin genes have evolved through a process of gene duplication and diversification. These studies, often based on nucleotide and amino acid sequence alignments, show that piscidins belong to the broader family of intrinsically disordered proteins (IDPs), which lack a stable three-dimensional structure in their native state but can fold upon interacting with their target membranes.

The evolutionary origin of piscidins can be traced back to a common ancestral gene that underwent multiple rounds of duplication, leading to the diverse array of piscidin paralogs found in different fish species. For instance, in some species, multiple piscidin genes are organized in tandem arrays within the genome, suggesting that localized gene duplication events have been a primary driver of their evolution. The evolutionary rates within the piscidin family have been shown to be relatively fast, indicating a dynamic process of adaptation, likely driven by the co-evolutionary arms race between the host and pathogens.

A dendrogram representing the sequence similarities between different antimicrobial peptide genes, including those from plant and animal sources, confirms that piscidins cluster closely with other fish antimicrobial peptides and are more distantly related to other AMP families like plant and insect defensins. oup.com

Conservation Across Species and Genera

While the piscidin family exhibits considerable diversity, certain structural and functional features are conserved across different fish species and genera. The N-terminal region of piscidins, which is responsible for binding to bacterial membranes and initiating antimicrobial activity, is particularly well-conserved. This region typically contains a high proportion of histidine residues, which are crucial for the peptides' antimicrobial and immunomodulatory functions.

The conservation of these key residues can be assessed using tools like the UCSC Genome Browser, which allows for the visualization of amino acid conservation across multiple species. youtube.com Such analyses reveal that the core functional domains of piscidins are under strong purifying selection, highlighting their essential role in the fish immune response. youtube.com

However, the C-terminal region of piscidins is more variable, and this variation is thought to contribute to the functional diversification of different piscidin paralogs. This pattern of conserved and variable regions is a common feature of antimicrobial peptide families and reflects the evolutionary pressures to maintain essential functions while adapting to new pathogenic threats.

Comparative Studies with Other Antimicrobial Peptides/Proteins

Comparative studies of piscidins with other well-known antimicrobial peptides, such as plant defensins and thionins, reveal both convergent and divergent evolutionary strategies for combating pathogens.

Plant Defensins: Like piscidins, plant defensins are small, cationic peptides that exhibit broad-spectrum antimicrobial activity. nih.gov However, their structural basis for activity differs significantly. While piscidins are largely unstructured in solution and adopt an alpha-helical conformation upon membrane interaction, plant defensins have a characteristic cysteine-stabilized alpha-beta motif. nih.gov This structural difference reflects their independent evolutionary origins. Despite these differences, both families of peptides target microbial membranes, often leading to pore formation and cell lysis. acs.org

These comparative studies highlight the diverse structural scaffolds that have evolved to achieve a common functional goal: the elimination of invading pathogens. The table below summarizes some key comparative features.

Table 1: Comparative Features of Piscidins, Plant Defensins, and Thionins

FeaturePiscidinsPlant DefensinsThionins
Primary Source FishPlantsPlants
Typical Structure α-helical upon membrane interactionCysteine-stabilized αβ motifCompact, disulfide-bonded
Key Residues Histidine, Phenylalanine, GlycineCysteine, ArginineCysteine, Lysine (B10760008), Arginine
Primary Mode of Action Membrane disruption, pore formationMembrane permeabilizationMembrane disruption
Evolutionary Origin Gene duplication from ancestral fish geneAncient and widespread in plantsPart of the prolamin superfamily

Functional Divergence and Specialization within Antimicrobial Protein Families

The evolution of antimicrobial peptide families, including piscidins, is characterized by functional divergence, where paralogous genes evolve new or specialized functions after a gene duplication event. nih.gov In the case of piscidins, different paralogs within the same species can exhibit distinct antimicrobial spectra and potencies. nih.gov For example, some piscidin variants may be more effective against Gram-positive bacteria, while others show stronger activity against Gram-negative bacteria or fungi.

Furthermore, the expression patterns of different piscidin paralogs can also be specialized. Some may be constitutively expressed as a first line of defense, while others are induced upon infection. This differential regulation allows for a more tailored and efficient immune response. The functional divergence within antimicrobial peptide families is a clear example of how gene duplication and subsequent evolution can lead to an expanded and more sophisticated innate immune arsenal. nih.gov

Advanced Research Methodologies for Studying Putative Antimicrobial Protein 3

Genetic Engineering and Heterologous Expression Systems

To produce sufficient quantities of Putative antimicrobial protein 3 for detailed study, researchers rely on heterologous expression systems. This process involves introducing the gene encoding the protein into a host organism that can manufacture it in large amounts. The choice of expression system is critical and depends on the specific properties of the protein, such as its size and the necessity for post-translational modifications. nih.gov

Commonly used systems include:

Escherichia coli : This bacterium is a widely utilized host due to its rapid growth, well-understood genetics, and high protein yields. nih.gov However, challenges can arise, particularly with producing eukaryotic proteins that require specific folding machinery or disulfide bonds, which prokaryotic systems may not handle correctly. nih.gov

Yeast (e.g., Pichia pastoris) : As a eukaryotic host, yeast offers advantages like the ability to perform post-translational modifications and secrete the protein, which can simplify purification. It provides a balance between the ease of use of bacteria and the more complex machinery of mammalian cells. nih.govyoutube.com

Insect and Mammalian Cells : For proteins that require complex folding and modifications identical to those in humans, mammalian or insect cell systems are often necessary. nih.govkaust.edu.sa These systems ensure the protein is in its most native and active conformation, though they are typically more complex and costly to maintain. nih.gov

To facilitate expression and purification, molecular tools such as fusion tags are often employed. These are small peptide sequences or larger proteins attached to this compound that can enhance solubility, assist in proper folding, or provide an affinity handle for purification. nih.gov

Table 1: Comparison of Heterologous Expression Systems for Antimicrobial Protein Production.
Expression SystemPrimary AdvantagesPrimary DisadvantagesReference
Escherichia coliRapid growth, high yield, low cost, well-established protocols.Lack of complex post-translational modifications, potential for inclusion body formation. nih.gov
Yeast (P. pastoris)Eukaryotic folding and modifications, high-density culture, secretion capability.Different glycosylation patterns than mammalian cells, longer process than bacteria. nih.govyoutube.com
Insect Cells (Baculovirus)High level of expression, suitable for complex proteins, correct folding.Higher cost and more complex than yeast or bacteria. nih.gov
Mammalian CellsMost "native" folding and post-translational modifications for human proteins.Highest cost, slower growth, lower yields. nih.govkaust.edu.sa

Mutagenesis and Structure-Activity Relationship Studies

Understanding which parts of this compound are essential for its function is achieved through mutagenesis and structure-activity relationship (SAR) studies. nih.gov This involves systematically altering the amino acid sequence of the protein and observing how these changes affect its antimicrobial activity. mdpi.com

Key aspects of SAR studies include:

Site-Directed Mutagenesis : Specific amino acids at chosen positions are replaced with others. For example, researchers might substitute a positively charged amino acid (like Lysine (B10760008) or Arginine) with a neutral or negatively charged one to investigate the role of electrostatic interactions in binding to the negatively charged bacterial membrane. mdpi.com

Alanine Scanning : A common technique where individual amino acids are systematically replaced by Alanine to identify residues critical for the protein's structure or function.

Deep Mutagenesis : A high-throughput method that allows for the testing of thousands of mutant variants at once, providing a comprehensive map of the sequence-function landscape. researchgate.net

Table 2: Example of Structure-Activity Relationship Data for a Hypothetical Antimicrobial Peptide.
Peptide VariantModificationMIC against E. coli (µM)Key FindingReference
Wild-TypeOriginal Sequence4Baseline activity. mdpi.com
Variant 1Replaced Lysine with Glutamic Acid>64Positive charge is critical for activity. mdpi.com
Variant 2Replaced Leucine with Alanine16Hydrophobicity contributes to potency. nih.gov
Variant 3Replaced Proline with Arginine2Increased cationicity enhances activity. mdpi.com

Advanced Microscopy Techniques for Cellular Interaction Analysis

To observe how this compound interacts with and kills bacterial cells, researchers employ advanced microscopy techniques. These methods provide real-time, high-resolution visualization of the protein's mechanism of action at the cellular level. researchgate.net

Confocal Microscopy : Using fluorescently labeled versions of this compound, confocal microscopy allows researchers to see if the protein binds to the bacterial surface, disrupts the membrane, or enters the cell. Live/dead staining can be used simultaneously to correlate these events with cell death. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) : FRET is a powerful tool for studying protein-protein interactions. nih.gov By tagging this compound and a potential target protein within the bacterium with two different fluorescent molecules, FRET can measure when these two molecules come into close proximity, indicating a direct interaction. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) : FLIM can be combined with FRET to provide more robust data on protein interactions. It measures the decay time of a fluorophore's fluorescence, which changes when FRET occurs, thus confirming the interaction between the antimicrobial protein and its cellular partner. nih.gov

These techniques are essential for determining whether the protein's primary mechanism is membrane disruption or if it has intracellular targets. ubc.caresearchgate.net

Proteomic and Metabolomic Approaches for Target Identification

If microscopy suggests that this compound enters the bacterial cell, the next step is to identify its specific molecular targets. Proteomics and metabolomics are powerful "omics" technologies used for this purpose. nih.gov

Proteomics : This approach aims to identify the entire set of proteins (the proteome) in a bacterial cell and see how it changes upon exposure to this compound. nih.gov Techniques like mass spectrometry can identify bacterial proteins that directly bind to the antimicrobial protein (affinity purification-mass spectrometry) or whose expression levels change significantly, suggesting they are part of the response pathway. nih.govnih.gov This provides crucial clues about the protein's mechanism of action. nih.gov

Metabolomics : This technique analyzes the complete set of small-molecule metabolites in the cell. mdpi.com By comparing the metabolic profile of treated versus untreated bacteria, researchers can identify which biochemical pathways are disrupted by this compound. mdpi.com For example, a significant change in metabolites related to cell wall synthesis or energy production would point to these processes as potential targets. nih.govmdpi.com

Together, these omics approaches provide a systems-level view of the cellular response to the antimicrobial protein, helping to build a comprehensive model of its function. nih.govmdpi.com

Computational Biology and Molecular Dynamics Simulations

Computational methods are indispensable for guiding and interpreting experimental research on this compound. nih.gov These in silico approaches can predict protein structure, model interactions with bacterial membranes, and help design new peptide variants. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations use the principles of physics to model the movement of every atom in the protein and its environment over time. biorxiv.org This allows researchers to visualize, at an atomic level, how the protein embeds itself into a bacterial lipid bilayer, potentially forming pores or disrupting the membrane structure. nih.govbiorxiv.org

Protein-Protein and Protein-Ligand Docking : Computational docking programs predict how this compound might bind to a target bacterial protein or small molecule. mdpi.com This can help prioritize targets for experimental validation and understand the specific residues involved in the interaction. mdpi.comresearchgate.net

Machine Learning and AI : Modern algorithms can be trained on large datasets of known antimicrobial peptides to predict the antimicrobial potential of new sequences. nih.gov These tools can rapidly screen vast virtual libraries of peptide variants to identify candidates with the highest predicted activity for subsequent synthesis and testing. nih.govnih.gov

Table 3: Computational Tools in Antimicrobial Peptide Research.
MethodologyApplication for this compoundKey Insights ProvidedReference
Molecular Dynamics (MD)Simulating the protein's interaction with a model bacterial membrane.Mechanism of membrane insertion, pore formation, and structural changes. nih.govbiorxiv.org
Homology ModelingPredicting the 3D structure based on known structures of similar proteins.A structural model for guiding mutagenesis and docking studies. nih.gov
Molecular DockingPredicting the binding pose between the protein and a bacterial target.Identification of key interacting residues and potential binding affinity. mdpi.commdpi.com
Machine LearningScreening virtual libraries of protein variants for antimicrobial activity.Prioritized list of new, potentially more potent peptide sequences. nih.govnih.gov

Translational Potential and Future Research Directions

Bioprospecting for Novel Analogues or Variants

The native structure of hBD-3 serves as a rich template for bioprospecting—the search for new, potentially improved versions of the molecule. Research efforts are focused on identifying or engineering analogues with enhanced antimicrobial efficacy, greater stability, or more specific functions.

Natural Variants: Investigations into the human genome reveal that the gene cluster for β-defensins is subject to copy number variation. This variation can be associated with susceptibility to autoimmune diseases like psoriasis and Crohn's disease, suggesting that natural differences in defensin (B1577277) expression levels or function exist within the human population and may be a source for identifying novel functional variants. nih.gov

Engineered Analogues: Scientists are actively designing and synthesizing hBD-3 analogues to pinpoint the structural motifs responsible for its activity. nih.gov By creating shorter fragments or modifying the amino acid sequence, researchers aim to develop peptides that retain the potent antimicrobial effects of the full-length protein but are easier and more cost-effective to produce. chapman.edu For example, studies on C-terminal analogues of hBD-3, where cysteine residues were replaced to create more stable linear fragments, have been conducted to assess their bactericidal activity. chapman.edu

Chimeric Peptides: Another bioprospecting strategy involves creating chimeric peptides that combine structural elements from different defensins. In one study, chimeras of hBD-2 and hBD-3 were designed, resulting in peptides with even higher efficacy against both Escherichia coli and Staphylococcus aureus than the parent molecules. nih.gov This approach highlights the potential to create novel designer peptides with a superior spectrum of activity for therapeutic use. nih.gov

Development of Biotechnological Tools and Reagents (e.g., as research probes)

The specific binding properties and biological activities of hBD-3 make it a valuable molecule for developing new research tools and reagents.

Probes for Immune Pathway Research: hBD-3's ability to interact with various host cell receptors, including chemokine receptors like CCR2, CCR6, and CXCR4, as well as Toll-like receptors (TLRs), makes it a useful probe for studying immune signaling pathways. nih.govaai.org It has been shown to modulate the MyD88 and TRIF signaling pathways downstream of TLR4, indicating it can be used to investigate the regulation of inflammatory responses. nih.gov

Reagents for Studying Host-Pathogen Interactions: As hBD-3 is an integral part of the mucosal defense system, it can be used as a reagent to study how pathogens evade the innate immune system. frontiersin.org The observation that some MRSA strains exhibit resistance to hBD-3 suggests that the peptide can be used to screen for and characterize bacterial resistance mechanisms. nih.gov

Biomarker Development: Research has shown that levels of hBD-3 are altered in certain disease states. For instance, a significant downregulation of hBD-3 gene expression and protein concentration has been observed in the blood of patients with sepsis. nih.gov This finding suggests that hBD-3 could be developed into a blood-based biomarker for the diagnosis or prognosis of sepsis. nih.gov

Insights for Rational Design of Novel Antimicrobial Agents

The structure and function of hBD-3 provide crucial insights for the rational design of new antimicrobial drugs that can overcome the growing challenge of antibiotic resistance.

Structure-Function Relationship: The high net positive charge and specific arrangement of charged and hydrophobic residues in hBD-3 are key to its potent, salt-insensitive antimicrobial activity. mobitec.comnih.gov Understanding this relationship allows scientists to design synthetic peptides that mimic these properties. The goal is to create smaller, more stable molecules that are easier to synthesize but retain the broad-spectrum activity of hBD-3. nih.govchapman.edu

Targeting Bacterial Membranes: hBD-3 primarily acts by disrupting bacterial cell membranes, a mechanism to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific enzymes. nih.gov Studies using hBD-3 analogues help elucidate the specific interactions with bacterial lipid bilayers, providing a blueprint for designing membrane-active antimicrobials. nih.govdntb.gov.ua

Developing Adjuvants: hBD-3's immunomodulatory properties mean it can also be used as an adjuvant to enhance the efficacy of other treatments. For example, it has been explored as a potential adjuvant for multi-epitope vaccines, where it can help stimulate both humoral and cell-mediated immune responses. mdpi.com

Role in Understanding Host-Pathogen Interactions

hBD-3 is a critical effector molecule at the host-pathogen interface, and studying its interactions provides a deeper understanding of innate immunity and microbial pathogenesis.

Innate Immune Evasion: The ability of certain pathogens, like some strains of S. aureus, to resist the antimicrobial action of hBD-3 is an area of active research. nih.gov Investigating the bacterial mechanisms for this resistance—such as alterations in cell surface charge or proteolytic degradation of the peptide—offers insights into how pathogens establish infections.

Modulation of Host Inflammatory Response: hBD-3 does not just kill microbes; it also shapes the host's immune response. It can act as a chemoattractant for immune cells like monocytes and T-cells and influence the production of cytokines. nih.govnih.gov However, its role is complex, with studies showing it can have both pro-inflammatory and anti-inflammatory effects depending on the context. nih.govnih.gov This dual function is crucial for understanding how the host balances pathogen clearance with the prevention of excessive, damaging inflammation.

Antiviral Activity: hBD-3 has been shown to inhibit the replication of viruses, including HIV-1, by interacting directly with the virion and by modulating the host cell coreceptor CXCR4. aai.org This provides a model for understanding how innate peptides contribute to antiviral defense at mucosal surfaces and offers potential avenues for developing novel antiviral strategies. aai.org

Emerging Research Avenues and Unanswered Questions

Despite extensive research, many aspects of hBD-3 biology remain to be explored, presenting exciting avenues for future investigation.

In Vivo Functions: While many studies have characterized hBD-3's activity in vitro, its precise roles in vivo are still being clarified. nih.gov Key unanswered questions include how its antimicrobial and immunomodulatory functions are coordinated within a specific tissue during an actual infection and how its activity is regulated to prevent host damage.

Receptor Deconvolution: hBD-3 is a "promiscuous ligand," meaning it binds to multiple different receptors on host cells, including chemokine and melanocortin receptors. nih.gov A major challenge is to determine which specific receptor interactions are responsible for its various immunomodulatory effects, such as its anti-inflammatory activity. nih.govnih.gov

Therapeutic Window and Delivery: For hBD-3 or its analogues to be used clinically, optimal methods for drug delivery and a clear understanding of the therapeutic window are needed. Future research must focus on developing formulations that ensure the peptide reaches the site of infection at an effective concentration without causing systemic toxicity. researchgate.net

Role in Non-Infectious Diseases: The association of β-defensin gene copy number with inflammatory conditions like psoriasis and Crohn's disease, and its role in processes like wound healing and angiogenesis, suggest that hBD-3 has functions beyond host defense. nih.govfrontiersin.org Exploring its role in these and other non-infectious diseases, such as cancer, is a significant emerging research area.

Research Findings on hBD-3 and Analogues

Peptide/Analogue Target Organism/Cell Key Finding Reference
hBD-3 (Wild-Type) S. aureus (including MRSA) Potent, salt-insensitive bactericidal activity. nih.govnih.gov
hBD-3 (Wild-Type) E. coli Strong bactericidal activity, similar to hBD-2. nih.gov
hBD-3 (Wild-Type) Human Macrophages Inhibits LPS-induced TNF-α and IL-6 production, showing anti-inflammatory effects. nih.gov
hBD-3 (Wild-Type) Human Monocytes/T-Cells Acts as a chemoattractant via receptors CCR6 and CXCR4. nih.govaai.org
HBD2/HBD3 Chimeras E. coli, S. aureus Chimeric peptides showed higher killing efficacy than parent molecules. nih.gov
C-terminal HBD-3 Analogues M. haemolytica Designed linear fragments showed bactericidal activity. chapman.edu

Investigated Cellular Receptors for hBD-3

Receptor Cell Type Implied Function Reference
CCR2 / CCR6 Monocytes, Dendritic Cells Chemoattraction, Immune Cell Recruitment nih.gov
CXCR4 T-Cells, Epithelial Cells Antiviral (HIV-1) activity, Immunomodulation aai.org
TLR1 / TLR2 / TLR4 Monocytes, Macrophages, Dendritic Cells Induction of co-stimulatory molecules, Modulation of inflammation nih.gov
Melanocortin Receptors (MC1R, MC3R) Macrophages Investigated for anti-inflammatory role, but found not to be the primary mediator. nih.gov

Q & A

Q. What bioinformatics tools are recommended for predicting PAP3's tertiary structure and functional domains?

  • Methodology : Employ homology modeling using BLAST-derived templates and validate stereochemical quality with PROCHECK . For functional domain prediction, use sequence alignment tools (e.g., HMMER) and databases like APD3, which catalog conserved antimicrobial motifs . Molecular docking simulations (e.g., AutoDock) can further predict interactions with microbial targets .

Q. What expression systems are optimal for producing recombinant PAP3?

  • Methodology : E. coli is widely used for heterologous expression due to its scalability and compatibility with His-tag purification systems . Optimize codon usage for the host organism and validate protein folding via circular dichroism (CD) spectroscopy. For eukaryotic systems, consider yeast or insect cell lines, but note potential post-translational modification differences .

Advanced Research Questions

Q. How can contradictions in PAP3's reported antimicrobial activity across studies be resolved?

  • Methodology :
  • Experimental Design : Standardize assay conditions (e.g., pH, ionic strength) and use clinical isolates with defined resistance profiles .
  • Data Analysis : Compare minimum inhibitory concentrations (MICs) using statistical models (e.g., ANOVA) and cross-reference with APD3 activity annotations .
  • Protein Purity : Validate via SDS-PAGE and HPLC to rule out contamination by co-purifying peptides .

Q. What experimental approaches can elucidate PAP3's role in microbial resistance mechanisms?

  • Methodology :
  • Genomic Analysis : Perform whole-genome sequencing (WGS) of resistant strains to identify mutations in PAP3-targeted pathways (e.g., cell wall synthesis) .
  • Functional Knockouts : Use CRISPR-Cas9 to delete PAP3 homologs in model organisms (e.g., Bacillus subtilis) and assess phenotypic changes .
  • Transcriptomics : Apply RNA-seq to quantify expression changes in resistance genes (e.g., mecA, ermC) post-PAP3 exposure .

Q. How can structural insights guide the optimization of PAP3's antimicrobial efficacy?

  • Methodology :
  • Rational Design : Use molecular dynamics simulations to identify flexible regions for mutagenesis, focusing on charge distribution and hydrophobicity .
  • Validation : Test engineered variants against Gram-negative and Gram-positive panels, using SYTOX Green uptake assays to quantify membrane disruption .
  • Synergy Studies : Screen PAP3 derivatives in combination with conventional antibiotics (e.g., β-lactams) to identify additive or synergistic effects .

Q. What strategies validate PAP3's immunomodulatory roles in host-pathogen interactions?

  • Methodology :
  • In Vivo Models : Use transgenic organisms (e.g., zebrafish larvae) to track PAP3 localization during infection via fluorescence microscopy .
  • Cytokine Profiling : Apply ELISA or multiplex assays to measure PAP3-induced cytokine secretion (e.g., IL-6, TNF-α) in macrophage co-cultures .
  • Ethical Frameworks : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.